![molecular formula C22H22N2O3 B5674931 1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone](/img/structure/B5674931.png)
1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of key synthons that serve as building blocks for further chemical transformations. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized through a stepwise construction involving 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine as a key intermediate. This method highlights the versatility of piperazine-based compounds in constructing complex molecular architectures through reactions with hydrazonyl chlorides, hydrazine hydrate, and phenyl hydrazine (Mekky & Sanad, 2020).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal and molecular structure of trans-1,4-dibenzoyl-2,5-dimethylpiperazine reveals a centrosymmetric molecule with a chair-form piperazine ring, where the methyl groups are in the axial position, providing insights into the spatial arrangement and stereochemistry of such compounds (Okamoto et al., 1979).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities that are useful for further functionalization or as part of biological activity mechanisms. For example, organotin(IV) derivatives of a piperazine compound showed significant antibacterial and antifungal activity, indicating the potential of piperazine derivatives in medicinal chemistry applications (Shaheen et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and material science. The synthesis and characterization of piperazine compounds, including their crystal structures, have been detailed in studies, providing valuable data for the development of new materials and pharmaceuticals (Mekky et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the design of compounds with desired biological activities. The study on organotin(IV) piperazine-carbodithioates revealed their potential as anticancer agents, showcasing the importance of chemical properties in the development of therapeutic agents (Shaheen et al., 2018).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(2-methyl-1-benzofuran-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-8-15(2)10-19(9-14)24-7-6-23(13-21(24)25)22(26)17-4-5-20-18(12-17)11-16(3)27-20/h4-5,8-12H,6-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGPSZMMUKUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC4=C(C=C3)OC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone |
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